molecular formula C8H5BrN2O B1521740 3-Bromo-1H-indazole-6-carbaldehyde CAS No. 1086391-14-1

3-Bromo-1H-indazole-6-carbaldehyde

Cat. No. B1521740
M. Wt: 225.04 g/mol
InChI Key: XMNMPGXIWLSVOY-UHFFFAOYSA-N
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Description

“3-Bromo-1H-indazole-6-carbaldehyde” is a chemical compound with the molecular formula C8H5BrN2O . It has a molecular weight of 225.04 . The compound is typically stored in a dark place under an inert atmosphere .


Synthesis Analysis

The synthesis of indazole derivatives, including “3-Bromo-1H-indazole-6-carbaldehyde”, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .


Molecular Structure Analysis

The InChI code for “3-Bromo-1H-indazole-6-carbaldehyde” is 1S/C8H5BrN2O/c9-8-6-2-1-5(4-12)3-7(6)10-11-8/h1-4H, (H,10,11) .


Physical And Chemical Properties Analysis

“3-Bromo-1H-indazole-6-carbaldehyde” is a solid compound . It has a molecular weight of 225.04 . The compound is typically stored in a dark place under an inert atmosphere .

Scientific Research Applications

Structure and Synthesis

3-Bromo-1H-indazole-6-carbaldehyde is a compound that has been studied for its structure and synthesis. The compound has been identified in the marine sponge Pseudosuberites hyalinus, showcasing its presence in natural sources. The structural elucidation of such bromoindoles provides a foundation for synthetic strategies aimed at exploiting their potential in medicinal chemistry and material science (Rasmussen et al., 1993). Furthermore, the compound has been synthesized through various methods, including palladium-catalyzed reactions and copper-catalyzed one-pot, three-component syntheses, which highlight its versatility as a synthetic target (Cho et al., 2004), (Kumar et al., 2011).

Computational and Spectroscopic Analysis

Detailed investigations into 3-Bromo-1H-indazole-6-carbaldehyde have utilized computational and spectroscopic techniques to analyze intermolecular interactions. Studies involving X-ray crystallography, FT-IR, FT-Raman spectroscopy, and computational DFT analysis provide insights into the compound's molecular structure and the nature of its interactions within crystals. These analyses contribute to a deeper understanding of the compound's physical and chemical properties, which is crucial for its application in various research areas (Morzyk-Ociepa et al., 2021).

Supramolecular Chemistry Applications

The research on compounds like 3-Bromo-1H-indazole-6-carbaldehyde extends into supramolecular chemistry, where its derivatives play a significant role. For instance, the application of click chemistry, a modular synthetic strategy, has been revolutionary in creating bioconjugates and materials science. The 1,2,3-triazole formation, a reaction that 3-Bromo-1H-indazole-6-carbaldehyde can partake in, exemplifies this method's utility in linking molecules with high specificity and reliability. Such chemistry paves the way for innovative drug discovery and biomaterials development (Kolb & Sharpless, 2003).

Safety And Hazards

The safety information for “3-Bromo-1H-indazole-6-carbaldehyde” includes the following hazard statements: H302-H315-H319-H332-H335 . The precautionary statements include P280-P305+P351+P338-P310 .

properties

IUPAC Name

3-bromo-2H-indazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-8-6-2-1-5(4-12)3-7(6)10-11-8/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNMPGXIWLSVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1H-indazole-6-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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